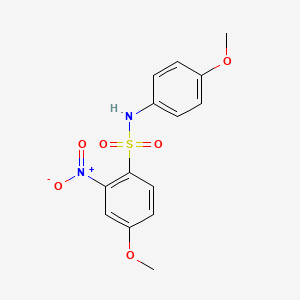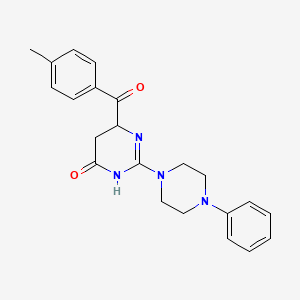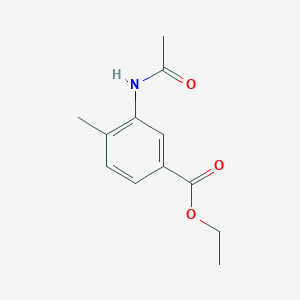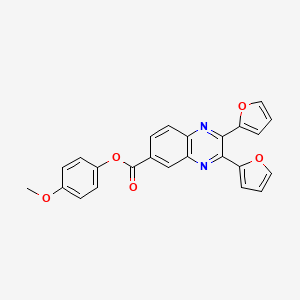![molecular formula C16H15Cl3N2O2 B4681197 N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4681197.png)
N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea
描述
N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular choice for farmers due to its effectiveness and low cost.
作用机制
Diuron works by inhibiting photosynthesis in plants, which leads to a reduction in the production of energy and ultimately, the death of the plant. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, as well as stunted growth and reduced photosynthetic activity. In aquatic environments, Diuron can also affect the growth and reproduction of algae, which can have a significant impact on the ecosystem.
实验室实验的优点和局限性
Diuron is a widely used herbicide and has been extensively studied in laboratory experiments. Its advantages include its effectiveness in controlling the growth of weeds and its low cost. However, there are also limitations to its use, including its potential impact on non-target species and the environment.
未来方向
There are several future directions for research on Diuron. One area of interest is the development of new herbicides that are more effective and have fewer environmental impacts. Another area of research is the study of the long-term effects of Diuron on the environment and non-target species. Additionally, there is a need for more research on the mechanisms of action of Diuron and how it interacts with other chemicals in the environment.
Conclusion:
In conclusion, Diuron is a widely used herbicide that has been extensively studied for its effectiveness and impact on the environment. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to the death of the plant. While it has many advantages in controlling the growth of weeds, there are also limitations to its use, including its potential impact on non-target species and the environment. Future research on Diuron should focus on developing new herbicides that are more effective and have fewer environmental impacts, as well as studying the long-term effects of Diuron on the environment and non-target species.
科学研究应用
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling the growth of various weeds, including annual and perennial grasses and broadleaf weeds. Diuron is also used in forestry to control the growth of undesirable vegetation and in aquatic environments to control the growth of algae.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O2/c1-9(12-5-3-10(17)7-13(12)19)20-16(22)21-14-8-11(18)4-6-15(14)23-2/h3-9H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHKUOGCIEESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-methoxyphenyl)-3-[3-(3-methylphenoxy)propoxy]-4H-chromen-4-one](/img/structure/B4681116.png)



![3,5-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-propoxybenzamide](/img/structure/B4681144.png)
![2-bromo-N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4681154.png)


![ethyl 2-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4681170.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4681177.png)
![4-[2-(propylsulfonyl)benzoyl]morpholine](/img/structure/B4681204.png)

![tert-butyl {1-[5-(allylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B4681221.png)
![4-sec-butyl-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B4681230.png)